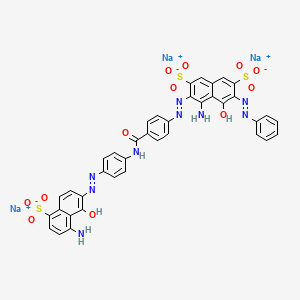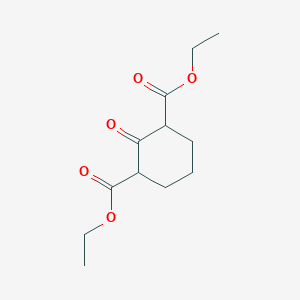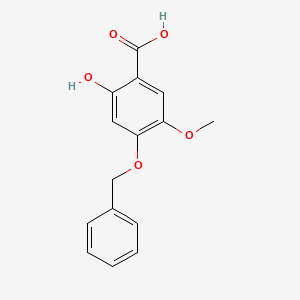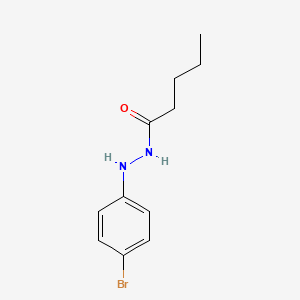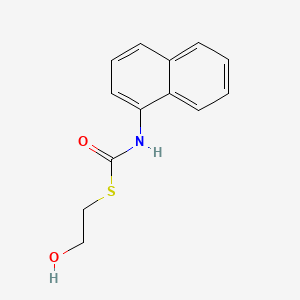
Cyclohexanone, 2-propyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-propyl-, (2S)- is an organic compound with the molecular formula C9H16O. It is a cyclic ketone with a propyl group attached to the second carbon of the cyclohexanone ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-propyl-, (2S)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with a propyl halide in the presence of a strong base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2-propyl-, (2S)- often involves the catalytic hydrogenation of 2-propylcyclohexene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product. The reaction mixture is then subjected to fractional distillation to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-propyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-propylcyclohexanone oxime using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of cyclohexanone, 2-propyl-, (2S)- with reducing agents such as sodium borohydride or lithium aluminum hydride yields 2-propylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require a catalyst or a strong base.
Major Products Formed
Oxidation: 2-Propylcyclohexanone oxime
Reduction: 2-Propylcyclohexanol
Substitution: Depending on the nucleophile, products can include 2-propylcyclohexyl halides, amines, or ethers.
Scientific Research Applications
Cyclohexanone, 2-propyl-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-propyl-, (2S)- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with their active sites.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular processes.
Metabolic Pathways: Cyclohexanone, 2-propyl-, (2S)- can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Cyclohexanone, 2-propyl-, (2S)- can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound without the propyl group; used in similar applications but with different reactivity.
2-Methylcyclohexanone: A similar ketone with a methyl group instead of a propyl group; exhibits different chemical and physical properties.
2-Ethylcyclohexanone: Another analog with an ethyl group; used in various chemical syntheses and industrial processes.
Conclusion
Cyclohexanone, 2-propyl-, (2S)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structural properties and reactivity make it a valuable intermediate in various synthetic processes and research studies
Properties
CAS No. |
67113-13-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2S)-2-propylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
OCJLPZCBZSCVCO-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@H]1CCCCC1=O |
Canonical SMILES |
CCCC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)

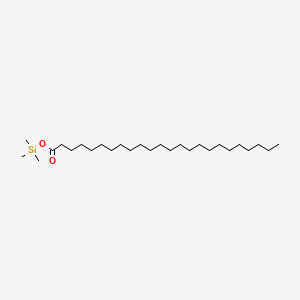

![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
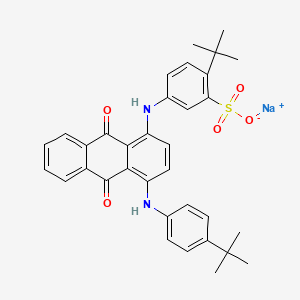
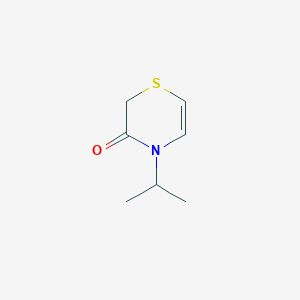
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
